Ethyl quinuclidine-4-carboxylate

Muscarinic antagonists 5-HT3 antagonists Structure-Activity Relationship

Ethyl quinuclidine-4-carboxylate (CAS 22766-68-3), systematically named ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate, is a specialized heterocyclic building block central to the synthesis of azoniabicyclooctane muscarinic acetylcholine receptor (mAChR) antagonists, a therapeutically vital class for respiratory and urological indications. The compound possesses a unique bicyclic quinuclidine core with an ethyl ester substituent at the bridgehead 4-position, combining the reactivity of a tertiary amine with a functionalizable ester.

Molecular Formula C10H17NO2
Molecular Weight 183.25 g/mol
CAS No. 22766-68-3
Cat. No. B052842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl quinuclidine-4-carboxylate
CAS22766-68-3
Synonyms4-Quinuclidinecarboxylic Acid Ethyl Ester;  4-(Ethoxycarbonyl)quinuclidine;  Ethyl 1-Azabicyclo[2.2.2]octane-4-carboxylate;  1-Azabicyclo[2.2.2]octane-4-carboxylic Acid Ethyl Ester;  Ethyl Quinuclidine-4-carboxylate
Molecular FormulaC10H17NO2
Molecular Weight183.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C12CCN(CC1)CC2
InChIInChI=1S/C10H17NO2/c1-2-13-9(12)10-3-6-11(7-4-10)8-5-10/h2-8H2,1H3
InChIKeyMMXIVBVOFFBDEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Quinuclidine-4-carboxylate (CAS 22766-68-3) – A Foundational Building Block for Muscarinic Antagonist Synthesis


Ethyl quinuclidine-4-carboxylate (CAS 22766-68-3), systematically named ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate, is a specialized heterocyclic building block central to the synthesis of azoniabicyclooctane muscarinic acetylcholine receptor (mAChR) antagonists, a therapeutically vital class for respiratory and urological indications [1]. The compound possesses a unique bicyclic quinuclidine core with an ethyl ester substituent at the bridgehead 4-position, combining the reactivity of a tertiary amine with a functionalizable ester [2]. It has a molecular weight of 183.25 g/mol and a predicted pKa of 9.44, making it a versatile yet specific intermediate in patented pharmaceutical routes, most notably for the marketed drug umeclidinium bromide [3].

Why Ethyl Quinuclidine-4-carboxylate Cannot Be Replaced by Simple Analogs


Substituting ethyl quinuclidine-4-carboxylate with seemingly close structural analogs, such as methyl quinuclidine-4-carboxylate, introduces critical failures in synthetic utility and application specificity. The nature of the ester group fundamentally dictates the compound's downstream application; the ethyl ester is a documented and patented precursor for high-value muscarinic acetylcholine receptor (mAChR) antagonists [1], whereas the methyl ester analog is specifically utilized in synthesizing structurally distinct 5-HT3 serotonin receptor antagonists . Furthermore, the difference in ester alkyl chains profoundly alters physical properties relevant to large-scale synthesis—including boiling point (233.4 °C vs. 213.6 °C) and density (1.09 g/cm³ vs. 1.10 g/cm³)—which directly impact purification by vacuum distillation, a critical step for achieving pharmaceutical-grade purity of >99% [2]. This demonstrates that the choice of the ethyl ester is not arbitrary but a deliberate selection enforced by orthogonal chemical reactivity and divergent pharmacological targeting.

Quantitative Differentiation of Ethyl Quinuclidine-4-carboxylate Against its Closest Analogs


Divergent Pharmacological Pathway Targeting: mAChR vs. 5-HT3 Antagonists

The primary value of ethyl quinuclidine-4-carboxylate is its documented role as a critical intermediate in synthesizing therapeutically relevant muscarinic acetylcholine receptor (mAChR) antagonists. This is in stark contrast to its closest commercially available analog, methyl quinuclidine-4-carboxylate. The synthetic route published in J. Med. Chem. (2009) yields a series of 1-azoniabicyclo[2.2.2]octane mAChR antagonists with Ki values as low as 0.8 nM for the M3 receptor subtype, demonstrating the high potency achievable [1]. The methyl ester, however, is not used in this pathway; instead, it is reported as a reactant for synthesizing oxadiazole and indolyloxadiazole 5-HT3 serotonin antagonists . This pathway divergence means a researcher selecting the methyl ester for a mAChR program will be using a building block with no validated utility in that chemical space, incurring substantial synthetic risk.

Muscarinic antagonists 5-HT3 antagonists Structure-Activity Relationship Synthetic Intermediate

Critical Physical Property Differences: Boiling Point and Process Suitability

A key differentiator in process chemistry scale-up is the compound's boiling point, which directly impacts purification efficiency via vacuum distillation—a method patented to achieve >99% purity for this intermediate [1]. The ethyl ester has a predicted boiling point of 233.4±40.0 °C, which is significantly higher than the methyl ester's predicted 213.6±40.0 °C [2]. This 20°C differential reduces product loss during vacuum distillation, a critical factor in the cost-effective production of high-purity pharmaceutical intermediates.

Process Chemistry Vacuum Distillation Scale-up Purification

Basicity Tuning for Quaternary Ammonium Salt Formation

The reactivity of the quinuclidine nitrogen in the final quaternization step, which yields the active azoniabicyclooctane drug substance, is governed by the tertiary amine's basicity. For the target ethyl ester derivative, the predicted pKa is 9.44±0.12 . This value represents a crucial balance: it is sufficiently basic to undergo efficient N-alkylation with the required side chain, yet the electron-withdrawing ester group prevents the excessive basicity that could lead to unwanted side reactions. Unsubstituted quinuclidine has a reported pKa of approximately 10.9, making the ethyl ester roughly 30 times less basic and thus more selective in an alkylating environment [1].

pKa Quaternization Muscarinic Antagonist Reactivity

High-Priority Procurement Scenarios for Ethyl Quinuclidine-4-carboxylate (CAS 22766-68-3)


Industrial-Scale Synthesis of Umeclidinium Bromide (Incruse Ellipta)

Ethyl quinuclidine-4-carboxylate is the unequivocal starting point for patent-protected routes to umeclidinium bromide. The compound undergoes a three-step sequence: conversion to the tertiary alcohol with phenyl lithium, followed by N-alkylation and quaternization to install the critical benzyloxyethyl side chain. The patented process explicitly specifies this ethyl ester to optimize yield and enable purification by vacuum distillation to >99% purity, a regulatory prerequisite for active pharmaceutical ingredient (API) manufacturing [1].

Medicinal Chemistry Optimization of Azoniabicyclooctane mAChR Antagonists

For structure-activity relationship (SAR) studies targeting muscarinic M3 receptors, this ethyl ester derivative is the validated precursor. The synthetic route from this compound allows for systematic variation of the diaryl moiety and the quaternary nitrogen side chain, enabling exploration of potency, subtype selectivity, and duration of action [2]. Researchers optimizing this series should not substitute with the methyl or tert-butyl ester, as those analogs lack established SAR in this specific pharmacophore class.

Development of Inhaled Long-Acting Muscarinic Antagonist (LAMA) Formulations

The final drug substances derived from this intermediate, such as umeclidinium bromide, are characterized by slow functional reversibility at the M3 receptor, a feature critical for once-daily inhaled bronchodilator therapy [2]. Scientists developing novel LAMA formulations or fixed-dose combinations should source this specific ethyl ester intermediate to ensure compatibility with the established synthetic route, guaranteeing the desired pharmacokinetic/pharmacodynamic profile of the drug substance.

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